Glycosmisic Acid

Description

Context and Significance in Natural Products Chemistry

Glycosmisic acid belongs to the vast and diverse field of natural products chemistry, which focuses on chemical compounds derived from living organisms. The significance of natural products lies in their structural diversity and their inherent biological activities, which have historically made them a crucial source for the development of new therapeutic agents.

The genus Nauclea, from which this compound is isolated, is known to be a rich source of various bioactive compounds, particularly indole (B1671886) alkaloids. nih.govresearchgate.net The study of the chemical constituents of plants like Nauclea officinalis is essential for discovering novel chemical structures that may possess interesting pharmacological properties. The exploration of such compounds contributes to our understanding of biodiversity from a chemical perspective and provides lead compounds for drug discovery and development.

Historical Perspectives in this compound Discovery

Through a process of extraction followed by repeated column chromatography using silica (B1680970) gel and Sephadex LH-20, the researchers successfully isolated and purified eight compounds from the bark and wood of Nauclea officinalis. researchgate.net One of these compounds was identified as this compound. The structure of this compound was elucidated using spectral analysis. researchgate.net This work marked the first time that this compound, along with several other identified compounds, was reported to be isolated from this particular plant species. researchgate.net

Current Research Landscape and Emerging Directions

Current research on this compound is primarily focused on elucidating its biological activities. Preliminary studies have indicated that this compound exhibits cytotoxic effects. Specifically, it has been shown to have activity against colon cancer cells. bioglyco.com The mechanism of this cytotoxic action is reported to involve the induction of apoptosis, or programmed cell death. bioglyco.com This is achieved through an increase in the production of reactive oxygen species (ROS), which leads to the inhibition of the mitochondrial membrane potential and the activation of caspases, a family of proteases that are crucial for the apoptotic process. bioglyco.com

The initial findings on the cytotoxic and pro-apoptotic effects of this compound suggest a potential for this compound in the field of oncology research. However, it is important to note that this is an early area of investigation. Emerging directions for research will likely involve:

Further Biological Screening: Testing this compound against a wider range of cancer cell lines and exploring other potential biological activities, such as anti-inflammatory or antimicrobial effects.

Mechanism of Action Studies: More in-depth investigations into the specific molecular targets and signaling pathways affected by this compound to fully understand how it exerts its cytotoxic effects.

Synthesis and Analogue Development: As the natural abundance of this compound may be limited, the development of a total synthesis would be a significant step forward. This would not only provide a reliable source of the compound for further research but also open up the possibility of creating synthetic analogues with potentially improved activity or pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

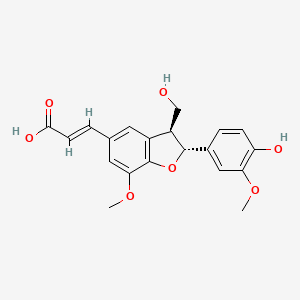

(E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+/t14-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYQIQMSODIFCP-WARYXCEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biogenesis

Natural Sources and Isolation History

Glycosmisic acid has been discovered in several distinct plant species, each with its own unique history of isolation and identification. The following subsections detail the specific plants from which this compound has been sourced.

This compound is a known natural product found in Nauclea officinalis. A study aimed at investigating the chemical constituents of this traditional Chinese medicine, known for its anti-inflammatory and antibacterial properties, led to the isolation of eight compounds from its bark and wood. Through repeated silica (B1680970) gel and Sephadex LH-20 column chromatography, followed by spectral analysis for structural identification, this compound was identified as one of the constituents. This was the first time that this compound, along with six other compounds, was isolated from this particular plant.

The fruit of Gardenia jasminoides has also been identified as a source of this compound. In a study focused on the chemical makeup of a 60% ethanol (B145695) extract of the fruit, researchers utilized various chromatographic techniques for the isolation of compounds. Spectroscopic methods were then employed to identify the structures of the isolated substances. This process resulted in the identification of twelve compounds, one of which was this compound. Notably, this was the first reported isolation of this compound from any plant in the Gardenia Ellis genus.

Research into the chemical constituents of Glycosmis citrifolia (Willd.) Lindl. has also led to the isolation of this compound. In this investigation, chromatographic techniques were used to separate and purify the chemical components of the plant. The structures of these components were then determined through spectral analyses. Five compounds were ultimately isolated and identified, including this compound, which was structurally characterized as 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran. This study marked the first instance of this compound being isolated from this plant.

Sabia yunnanensis Franch., a folk medicinal herb found in the Yunnan Province of China, is another plant from which this compound has been isolated. In the first reported phytochemical study of this plant, researchers investigated the stems and leaves. This investigation led to the isolation of a novel flavonoid, named sabian, along with eleven other known compounds. Among these known compounds was this compound, which was identified through spectral analysis.

This compound has also been identified as a constituent of Streblus asper. A review of the phytochemicals isolated from this plant lists this compound among other identified compounds. Further research on Isatis quadrialata has also pointed to the presence of this compound.

Studies on the rhizome and root of Valeriana jatamansi, a plant used in traditional medicine, have identified this compound as one of its active components. Network pharmacology and molecular docking studies aimed at understanding the plant's mechanisms of action have listed this compound among the 47 components that may contribute to its therapeutic effects.

Identification in Clerodendrum trichotomum

This compound has been identified as a constituent of Clerodendrum trichotomum, a flowering plant species belonging to the Lamiaceae family. ffhdj.comfrontiersin.org Scientific investigations involving the extraction and isolation of compounds from the whole plant of C. trichotomum led to the characterization of several phytochemicals, including this compound. ffhdj.com This plant is recognized in traditional medicine and has been the subject of extensive phytochemical analysis, which has revealed a diverse array of secondary metabolites, including terpenoids, flavonoids, and phenylpropanoids. frontiersin.orgresearchgate.net The presence of this compound was confirmed alongside other compounds such as clerodenoside A, trichotomoside, and 4'-O-methylscutellarein from an aqueous ethanol extract of the plant. ffhdj.com

Biosynthetic Pathways and Mechanistic Considerations

This compound is classified as a lignan (B3055560), a class of phenylpropanoid dimers. nsf.govarkat-usa.org The biosynthesis of lignans (B1203133) originates from the shikimic acid pathway, which produces aromatic amino acids like phenylalanine. mdpi.com

Precursor Compounds and Putative Metabolic Routes (e.g., Ferulic Acid and Coniferyl Alcohol Linkages)

The biosynthesis of lignans such as this compound proceeds through the general phenylpropanoid pathway, utilizing ferulic acid and coniferyl alcohol as key precursors. uni-muenchen.defrontiersin.org The pathway begins with phenylalanine, which is converted to cinnamic acid and subsequently hydroxylated and methylated to produce ferulic acid. mdpi.com

The established metabolic route involves the following key steps:

Activation of Ferulic Acid: Ferulic acid is converted to its activated thioester form, feruloyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL). arkat-usa.orgmdpi.com

Reduction to Coniferyl Alcohol: Feruloyl-CoA is then reduced in a two-step process to coniferyl alcohol. This reduction is catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). mdpi.comnih.gov

Dimerization of Coniferyl Alcohol: The central step in forming the lignan backbone is the oxidative coupling of two coniferyl alcohol molecules. nsf.govarkat-usa.org This dimerization is a stereoselective process that leads to the formation of the initial lignan structure. nsf.gov

Studies have demonstrated the incorporation of labeled ferulic acid and coniferyl alcohol into lignans, confirming their roles as direct biosynthetic precursors. uni-muenchen.dekyoto-u.ac.jp

Enzymatic Transformations and Intermediates in Lignan Biosynthesis

The dimerization of coniferyl alcohol is not a random radical reaction but a highly controlled enzymatic process. uni-muenchen.de It is mediated by an oxidase, such as a laccase, which generates phenoxy radicals from the coniferyl alcohol monomers, and a dirigent protein (DIR). nsf.govarkat-usa.org The dirigent protein guides the regio- and stereoselective coupling of these radicals to form a specific lignan, with (+)-pinoresinol being a primary product from the coupling of two coniferyl alcohol radicals. nsf.govoup.com

From pinoresinol (B1678388), a general lignan pathway diverges to create a vast diversity of structures through the action of tailoring enzymes. nsf.govarkat-usa.org Key enzymatic transformations and intermediates include:

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of the furofuran lignan pinoresinol. It first converts pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). nsf.govoup.com

Secoisolariciresinol Dehydrogenase (SDH): This enzyme oxidizes secoisolariciresinol to form matairesinol, a dibenzylbutyrolactone-type lignan. nsf.govarkat-usa.orgoup.com This transformation involves the selective oxidation of an alcohol group to a carboxylic acid, followed by intramolecular cyclization to form the lactone ring. arkat-usa.org

These enzymatic steps—oxidation, reduction, and stereospecific coupling—are fundamental to generating the four main lignan scaffolds: furofuran (e.g., pinoresinol), furan (B31954) (e.g., lariciresinol), dibenzylbutane (e.g., secoisolariciresinol), and dibenzyllactone (e.g., matairesinol), from which the majority of lignan natural products are derived. nsf.govarkat-usa.org

Advanced Methodologies for Structural Elucidation and Characterization

Spectroscopic Techniques in Glycosmisic Acid Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and definitive tools for determining the structure of organic compounds. acs.org It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H-NMR and ¹³C-NMR are indispensable. Studies have confirmed the isolation and identification of this compound from natural sources through the use of 1D and 2D NMR methods. researchgate.netbvsalud.org

¹H-NMR (Proton NMR): This technique provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms. In this compound, ¹H-NMR spectra would reveal distinct signals for the aromatic protons, the vinyl protons of the propenoic acid side chain, the methoxy (B1213986) group protons, and the protons within the dihydrobenzofuran ring system. The coupling constants (J-values) between adjacent protons are critical for establishing their relative positions and stereochemical relationships, particularly for the protons at the C7 and C8 positions of the dihydrobenzofuran core.

¹³C-NMR (Carbon-13 NMR): This method detects the carbon nuclei, providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl, methoxy). For this compound, the ¹³C-NMR spectrum would show 20 distinct signals corresponding to its molecular formula (C₂₀H₂₀O₇), confirming the presence of the carboxylic acid, aromatic rings, and other functional groups. nih.govchemfaces.com A known ¹³C-NMR spectrum for this compound is available, serving as a reference for its identification. nih.gov

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule.

COSY establishes proton-proton couplings within the same spin system.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments of this compound, such as linking the ferulic acid-derived side chain to the dihydrobenzofuran core.

Table 1: Key NMR Techniques for this compound Analysis

| Technique | Information Provided | Relevance to this compound Structure |

|---|---|---|

| ¹H-NMR | Chemical environment and connectivity of protons. | Determines the number and type of hydrogen atoms; coupling constants reveal stereochemistry in the dihydrobenzofuran ring. |

| ¹³C-NMR | Number and electronic environment of unique carbon atoms. | Confirms the 20 carbon atoms in the structure and identifies functional groups (e.g., carbonyl, aromatic C-O). nih.gov |

| COSY | Shows coupling between adjacent protons. | Maps the proton spin systems within the aromatic rings and the side chain. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific signals in the ¹H spectrum to their corresponding carbon atoms in the ¹³C spectrum. |

| HMBC | Shows long-range (2-3 bond) proton-carbon couplings. | Establishes the connectivity between different structural units, confirming the overall molecular assembly. |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. cam.ac.uk For a compound like this compound, which is a lignin (B12514952) dimer, MS is critical for confirming its identity and for structural analysis. frontiersin.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₂₀H₂₀O₇ for this compound). nih.govchemfaces.com

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for structural elucidation. bvsalud.orgcam.ac.uk In this technique, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the original molecule. Lignin oligomers, including dimers like this compound, exhibit characteristic fragmentation patterns based on their inter-unit linkage types (e.g., β-5, 8-8, 8-O-4). nih.gov Analysis of these fragmentation pathways helps to confirm the specific linkage and the nature of the constituent monomer units (coniferyl alcohol and ferulic acid). frontiersin.orgnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Technique | Expected Result | Significance |

|---|---|---|---|

| Molecular Formula | HRMS | C₂₀H₂₀O₇ | Confirms the elemental composition. chemfaces.com |

| Monoisotopic Mass | HRMS | 372.1209 g/mol | Provides a highly accurate mass for database matching and formula calculation. nih.gov |

| Fragmentation | Tandem MS (MS/MS) | Characteristic losses related to the carboxylic acid group (CO₂), methoxy groups (CH₃), and cleavage of the dihydrobenzofuran ring. | Reveals the nature of the functional groups and the core linkage between the ferulic acid and coniferyl alcohol moieties. nih.gov |

The coupling of liquid chromatography with mass spectrometry, particularly Ultra-Performance Liquid Chromatography with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOFMS), represents a state-of-the-art approach for analyzing complex mixtures containing compounds like this compound. chemfaces.commdpi.com

UPLC provides rapid and high-resolution separation of components in a mixture.

ESI is a soft ionization technique that allows intact molecules to be transferred from the liquid phase to the gas phase as ions, typically as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. acdlabs.com

QTOF-MS is a hybrid mass analyzer that combines a quadrupole with a time-of-flight detector. It allows for the selection of a specific precursor ion (like the [M-H]⁻ of this compound) and its fragmentation, followed by high-resolution, accurate mass analysis of both the precursor and fragment ions. wikipedia.org

This coupled technique is invaluable for identifying lignin dimers in complex samples, such as plant extracts. frontiersin.org It allows for the confident identification of this compound based on its retention time, accurate mass, and specific MS/MS fragmentation pattern, even when present at low concentrations. frontiersin.orgmdpi.com

Chromatographic Separations and Isolation Strategies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov These methods are fundamental for the isolation and purification of this compound from its natural sources.

Both HPLC and UPLC are powerful techniques for the separation, quantification, and purification of compounds from complex mixtures. researchgate.net UPLC is an evolution of HPLC that uses smaller particle sizes in the stationary phase column (typically <2 µm), enabling higher operating pressures, which results in faster analysis times and improved resolution. researchgate.net

For the separation of this compound and related phenolic compounds, reversed-phase (RP) chromatography is most commonly employed. nih.govjfda-online.com

Stationary Phase: A non-polar C18 (ODS) column is typical for this class of compounds. nih.govmdpi.com

Mobile Phase: A gradient elution is often used, starting with a polar solvent mixture (e.g., water with a small amount of acid like acetic or formic acid to ensure the carboxylic acid group is protonated) and gradually increasing the proportion of a less polar organic solvent like acetonitrile (B52724) or methanol. jfda-online.comnih.gov This gradient allows for the effective separation of compounds with a wide range of polarities.

HPLC and UPLC are used not only for analytical quantification but also in a preparative format to isolate pure this compound for further structural studies and bioassays. nih.gov A certificate of analysis for a commercial standard confirms that HPLC is a standard method for purity testing of this compound. chemfaces.com

Column chromatography is a fundamental technique for the preparative-scale isolation and purification of natural products from crude extracts. researchgate.netmdpi.com Thin-layer chromatography (TLC) is a complementary analytical technique used to monitor the progress of the column separation and to identify fractions containing the target compound. researchgate.net

Column Chromatography: For the isolation of this compound, a crude plant extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. researchgate.net A solvent system (mobile phase) is passed through the column to elute the compounds. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate (B1210297) and then methanol), is used to separate the compounds based on their differential adsorption to the silica gel. researchgate.netmdpi.com Less polar compounds elute first, while more polar compounds like this compound are retained longer.

Thin-Layer Chromatography (TLC): Small aliquots of the fractions collected from the column are spotted onto a TLC plate (a sheet of glass or aluminum coated with a thin layer of silica gel). hmdb.ca The plate is developed in a suitable solvent system. The separated spots can be visualized under UV light. Fractions showing a spot with the same retention factor (Rf) as a this compound standard are pooled together. This process is repeated until a pure compound is obtained. researchgate.netmdpi.com

Other Advanced Analytical Approaches for Compound Profiling

The characterization of this compound, an acridone (B373769) alkaloid from the Glycosmis genus, and similar natural products in complex mixtures relies on advanced analytical techniques that offer high resolution, sensitivity, and specificity. researchgate.netnih.gov While classical spectroscopic methods are invaluable for the structural elucidation of pure isolates, the profiling of these compounds within their natural source, such as a plant extract, requires more sophisticated, often hyphenated, approaches. nih.govfrontiersin.org These methods are crucial for metabolomics, phytochemical screening, and quality control of plant-based products. researchgate.netnih.gov

A primary technique in the profiling of acridone alkaloids from Glycosmis species is High-Performance Liquid Chromatography (HPLC) coupled with various detectors. nih.govopenaccessjournals.com HPLC separates the complex mixture into its individual components based on their physicochemical properties and interaction with the stationary and mobile phases. openaccessjournals.com When coupled with a Diode-Array Detector (DAD) , it allows for the preliminary identification of compound classes, as acridone alkaloids exhibit characteristic ultraviolet (UV) absorption spectra. nih.gov

For more definitive identification and structural characterization within the mixture, HPLC is often connected to a Mass Spectrometer (MS) , particularly with an Electrospray Ionization (ESI) source (HPLC-ESI-MS). nih.govnih.gov ESI allows for the soft ionization of the alkaloids as they elute from the HPLC column, providing highly accurate molecular weight information. nih.gov Further fragmentation of these molecular ions using tandem mass spectrometry (MS/MS) generates specific fragmentation patterns that act as a structural fingerprint, enabling the confident identification of known alkaloids like this compound and the characterization of new, related structures directly from the crude extract. nih.govacs.org

Another powerful, high-resolution separation technique employed for the analysis of alkaloids is Capillary Electrophoresis (CE) . researchgate.netmdpi.comtandfonline.com CE separates ionized molecules in a capillary tube based on their electrophoretic mobility under an applied electric field. tandfonline.comnih.gov This method offers several advantages, including high separation efficiency, short analysis times, and minimal consumption of solvents and samples. mdpi.com Capillary Zone Electrophoresis (CZE), a common mode of CE, is particularly effective for separating alkaloids, which are typically basic and can be readily protonated in acidic buffers. tandfonline.com The technique can be optimized by modifying the buffer composition, pH, and organic modifiers to achieve the separation of structurally similar alkaloids. researchgate.nettandfonline.com For complex plant extracts, CE can be coupled with mass spectrometry (CE-MS) to provide an orthogonal or complementary analytical approach to LC-MS for comprehensive metabolite profiling. mdpi.com

These advanced, hyphenated methods are indispensable for modern natural product research, moving beyond the analysis of single compounds to the comprehensive chemical profiling of an entire organism or extract. nih.gov

Table 1: Advanced Analytical Techniques for Alkaloid Profiling

| Technique | Principle of Separation/Detection | Application in Glycosmis Alkaloid Profiling |

| HPLC-DAD | Chromatographic separation based on polarity, coupled with UV-Vis absorbance detection across a range of wavelengths. openaccessjournals.com | Rapid screening of plant extracts; tentative identification of acridone alkaloids based on their characteristic UV chromophore. nih.gov |

| LC-MS/MS | Chromatographic separation followed by ionization (e.g., ESI) and mass analysis, including fragmentation of parent ions for structural data. nih.govnih.gov | Definitive identification and structural elucidation of known and novel alkaloids in complex mixtures; provides molecular weight and fragmentation data. acs.orgresearchgate.net |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. mdpi.comtandfonline.com | High-efficiency separation of charged alkaloids; offers an alternative and complementary separation mechanism to HPLC. researchgate.netnih.gov |

Synthetic Chemistry and Derivative Development

Development of Glycosmisic Acid-Based Chemical ProbesThe development of chemical probes is a significant area in chemical biologyrjpbr.commdpi.compitt.edu. However, there is no documented research on the creation or application of this compound-based chemical probes for biological investigations or target validationnih.govuni-konstanz.de.

The search results indicate that this compound is a natural compound isolated from plants like Nauclea officinalis and Gardenia jasminoides, and it has a known chemical structure and molecular weight. Some sources mention general biological activities such as anti-HBV activity medchemexpress.comfrontiersin.org and its presence in plants used for anti-inflammatory and antibacterial purposes medchemexpress.com.

However, the specific searches conducted did not yield any direct scientific literature or detailed research findings that link this compound to the following mechanisms and pathways as requested in the outline:

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Mechanistic Preclinical Studies

Other Investigated Biological Activities (Mechanistic Focus):

Immunomodulatory Effects:No research was found that investigates the immunomodulatory effects of Glycosmisic Acid.

Due to the absence of specific scientific data directly linking this compound to the detailed biological activities and molecular mechanisms outlined in the prompt, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this compound for these specific sections based on the available search results.

Lignan (B3055560) Degradation and Environmental Context

This compound is identified as a lignan dimer, characterized by its structural composition derived from ferulic acid and coniferyl alcohol ontobee.orgfrontiersin.org. Its presence and behavior within environmental systems, particularly as a component of dissolved organic matter (DOM) in the Critical Zone (CZ), provide insights into the degradation dynamics of lignan-derived compounds frontiersin.orgcore.ac.uk.

Evidence of Degradation: Scientific investigations have demonstrated that this compound undergoes continuous degradation in various environmental settings. Studies analyzing samples collected over time have consistently revealed a trend where the relative intensities of this compound exhibit a linear decrease with increasing sample age frontiersin.orgcore.ac.uk. This observation strongly indicates that this compound is actively metabolized and broken down within the environment. Although specific biochemical pathways for the degradation of this compound are not extensively detailed in the current literature, its precursor molecules, such as coniferyl alcohol, are known to be biodegradable. Coniferyl alcohol can be oxidized to ferulic acid, which is then further degraded ebi.ac.uk.

Environmental Context and Role as a Marker: this compound is found within the dissolved organic matter (DOM) pool in the Critical Zone. As DOM is water-soluble, it is highly mobile and readily available for biochemical transformations by microorganisms and uptake by plants core.ac.uk. The observed degradation trend of this compound positions it as a valuable indicator for recently introduced, surface-derived DOM. Its diminishing abundance with increasing sample age makes it a useful marker for "14C young" DOM inputs originating from surface environments frontiersin.org. Consequently, elevated concentrations of this compound detected in groundwater may suggest rapid transport of water and DOM through subsurface environments frontiersin.org. This characteristic underscores its utility in understanding hydrological connectivity and the fate of organic matter in terrestrial ecosystems.

Summary of Findings on this compound Degradation and Environmental Context

| Aspect | Description |

| Chemical Nature | Lignan dimer, composed of ferulic acid and coniferyl alcohol substructures ontobee.orgfrontiersin.org. |

| Environmental Presence | Found within dissolved organic matter (DOM) in the Critical Zone (CZ) frontiersin.orgcore.ac.uk. |

| Degradation Trend | Relative intensities decrease linearly with increasing sample age, indicating continuous degradation frontiersin.orgcore.ac.uk. |

| Environmental Marker Role | Serves as a potential marker for young, surface-derived DOM inputs frontiersin.org. High abundance in groundwater may indicate fast transport of water and DOM through the subsurface frontiersin.org. |

| Degradation Precursors | Coniferyl alcohol (a precursor) is biodegradable, yielding ferulic acid, which is further degraded ebi.ac.uk. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features with Specific Biological Activities

Currently, there is no published research that correlates the specific structural features of Glycosmisic Acid with any particular biological activities. Such a study would typically involve the synthesis and biological testing of a series of analogs of this compound.

A hypothetical SAR study of this compound would involve modifying its core structure and observing the resulting impact on a specific biological target. Key structural features of this compound that could be investigated include:

The Phenyl Ring: Examining the effect of adding or altering substituents on the phenyl ring. For instance, introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and influence its interaction with a biological target.

The Acetic Acid Moiety: The carboxylic acid group is a critical feature, likely involved in hydrogen bonding or ionic interactions with a receptor. Esterification or conversion to an amide could reveal the importance of this acidic proton and the carbonyl group. The length of the alkyl chain connecting the phenyl ring and the carboxylic acid could also be varied.

The findings from such a series of analogs would allow researchers to build a qualitative picture of the structural requirements for a desired biological effect. For example, it might be discovered that a hydroxyl group at a specific position on the phenyl ring is essential for activity, while a methyl group at another position diminishes it.

Computational Modeling and Prediction in SAR/QSAR for this compound Analogs

In the absence of experimental data for this compound, no specific computational models for its analogs have been developed. Computational modeling is a powerful tool in modern drug design, allowing for the prediction of biological activity and the prioritization of compounds for synthesis.

If a dataset of this compound analogs and their corresponding biological activities were available, QSAR modeling could be performed. This process would involve:

Descriptor Calculation: For each analog, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a mathematical equation that best correlates the calculated descriptors with the observed biological activity. A common form of a QSAR equation is: Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model could then be used to predict the biological activity of novel, unsynthesized this compound analogs, thereby guiding the design of more potent compounds.

Design Principles for Enhanced Biological Activity Profiles

Without established SAR for this compound, definitive design principles for enhancing its biological activity cannot be formulated. The development of such principles is contingent on the availability of experimental data from a series of analogs.

Based on the general principles of medicinal chemistry, hypothetical design strategies for this compound analogs could include:

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid could be replaced with a tetrazole ring.

Conformational Restriction: Introducing structural elements that reduce the flexibility of the molecule. This can lock the molecule into its "active" conformation, leading to a more favorable interaction with its biological target and potentially increasing potency and selectivity.

Structure-Based Design: If the three-dimensional structure of the biological target of this compound were known, computational docking studies could be employed. This would involve simulating the binding of virtual analogs to the target's active site, allowing for the rational design of new compounds with improved binding affinity.

The successful application of these principles would depend on an iterative process of design, synthesis, and biological testing to systematically build an understanding of the SAR for this class of compounds.

Future Research Trajectories and Advanced Preclinical Applications

Emerging Methodologies in Glycosmisic Acid Research (e.g., multi-omics integration)

The application of multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to unravel the complex biological interactions of this compound. metwarebio.commdpi.com By simultaneously analyzing these different molecular layers, researchers could gain a holistic view of the cellular response to this compound, identifying key pathways and molecular targets. metwarebio.comnih.govresearchgate.net

Integrative analysis of transcriptomic and proteomic data could reveal changes in gene and protein expression profiles in response to this compound, providing insights into the cellular machinery affected by the compound. mdpi.comfrontiersin.org Furthermore, metabolomics would allow for the detailed analysis of small molecule metabolites, offering a direct readout of the biochemical activity altered by this compound. metwarebio.com The integration of these datasets can lead to the discovery of novel biomarkers and a deeper understanding of the compound's mechanism of action. metwarebio.comnih.gov

Interactive Data Table: Potential Multi-Omics Approaches for this compound Research

| Omics Layer | Potential Application in this compound Research | Expected Insights |

| Transcriptomics | Analysis of RNA expression changes in cells or tissues treated with this compound. | Identification of genes and signaling pathways modulated by the compound. |

| Proteomics | Quantitative analysis of protein expression and post-translational modifications. | Understanding the functional protein networks affected by this compound. |

| Metabolomics | Profiling of endogenous and exogenous metabolites. | Elucidation of metabolic pathways and biochemical endpoints altered by the compound. |

| Multi-Omics Integration | Combined analysis of transcriptomic, proteomic, and metabolomic data. | A systems-level understanding of the biological effects of this compound. nih.gov |

Development of Advanced Preclinical Model Systems (e.g., organ-on-a-chip for mechanistic pathway elucidation)

The development and utilization of advanced preclinical models, such as organ-on-a-chip or microphysiological systems (MPS), represent a significant future direction for this compound research. wikipedia.orgnih.govnih.gov These systems are microfluidic cell culture devices that recapitulate the key functional units of human organs, offering a more physiologically relevant environment for studying drug effects compared to traditional 2D cell cultures. researchgate.netmicrofluidics-innovation-center.comnih.govnih.gov

By culturing human cells in a 3D microenvironment with continuous perfusion, organ-on-a-chip models of the liver, kidney, or other organs could be used to investigate the metabolism, efficacy, and potential toxicity of this compound in a human-relevant context. wikipedia.orgnih.govnih.gov This technology would be particularly valuable for elucidating complex mechanistic pathways and for studying the compound's effects on multi-organ interactions. nih.govmicrofluidics-innovation-center.com

Interactive Data Table: Potential Organ-on-a-Chip Models for this compound Studies

| Organ-on-a-Chip Model | Potential Research Application for this compound | Key Parameters to Measure |

| Liver-on-a-Chip | Investigation of hepatic metabolism and potential hepatotoxicity. wikipedia.orgnih.gov | Metabolite profiles, expression of metabolic enzymes, cell viability. |

| Kidney-on-a-Chip | Assessment of renal clearance and potential nephrotoxicity. wikipedia.org | Transporter activity, cell injury markers. |

| Gut-on-a-Chip | Study of intestinal absorption and metabolism. nih.gov | Permeability, metabolic stability. |

| Multi-Organ-Chip | Analysis of systemic effects and organ-organ interactions. nih.govmicrofluidics-innovation-center.com | Systemic exposure, effects on interconnected organ models. |

Advanced Computational and Theoretical Studies (e.g., dynamics, quantum mechanics)

Advanced computational and theoretical studies, including molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are poised to provide unprecedented atomic-level insights into the behavior of this compound.

Molecular dynamics simulations can be employed to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as proteins and nucleic acids. nih.govmdpi.comnih.govchemrxiv.org These simulations can help predict binding affinities and elucidate the molecular basis of the compound's activity. researchgate.net

Quantum mechanical calculations can provide a deeper understanding of the electronic structure and reactivity of this compound. youtube.com These methods can be used to calculate properties such as molecular orbital energies, charge distributions, and reaction energetics, which are crucial for understanding its chemical behavior and for the rational design of new derivatives with improved properties.

Interactive Data Table: Potential Computational Studies for this compound

| Computational Method | Research Focus for this compound | Potential Outcomes |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of this compound in solution and its interaction with biological targets. nih.govmdpi.com | Prediction of binding modes, conformational preferences, and interaction energies. nih.govchemrxiv.orgresearchgate.net |

| Quantum Mechanics (QM) | Investigating the electronic properties and chemical reactivity of this compound. youtube.com | Calculation of molecular orbitals, electrostatic potential, and reaction mechanisms. |

| Docking Studies | Predicting the binding orientation of this compound to target proteins. | Identification of potential binding sites and key interacting residues. |

Interdisciplinary Research Synergies with this compound

Future research on this compound will greatly benefit from interdisciplinary synergies, particularly at the intersection of medicinal chemistry, bioinformatics, and systems biology.

The integration of bioinformatics with medicinal chemistry can accelerate the drug discovery and development process for this compound. nih.govnih.gov Computational tools can be used to analyze large datasets from high-throughput screening and multi-omics studies, helping to identify lead compounds and optimize their properties. nih.gov

A systems biology approach, which combines experimental data with computational modeling, can provide a comprehensive understanding of the complex biological networks perturbed by this compound. nih.gov This approach can help to identify key regulatory nodes and to predict the systemic effects of the compound, paving the way for its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the molecular structure of Glycosmisic Acid (C₂₀H₂₀O₇)?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) signals to verify the presence of functional groups like methoxy (-OCH₃), hydroxyl (-OH), and conjugated double bonds .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 372.1209 (monoisotopic mass) and fragmentation patterns to validate the stereochemistry of the dihydrobenzofuran core .

- X-ray Crystallography : Resolve absolute configuration, particularly for the (2E)-acrylic acid moiety and dihydrobenzofuran stereocenters .

- Data Table :

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀O₇ |

| Average Mass | 372.373 g/mol |

| Monoisotopic Mass | 372.120903 Da |

| Key Functional Groups | 2 Methoxy, 2 Hydroxyl, (2E)-Acrylic Acid |

Q. How can researchers optimize extraction protocols for this compound from plant sources like Solanum surattense?

- Methodological Answer :

- Solvent Selection : Use polar solvents (e.g., methanol, ethanol) for efficient extraction of phenolic derivatives .

- Chromatographic Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate mixtures) to isolate this compound from co-extracted lignanamides and neolignans .

- Validation : Compare retention times and spectral data with authenticated standards to ensure purity (>95%) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 280 nm (optimal for phenolic absorbance) and external calibration curves .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Quantify trace amounts in biological samples using multiple reaction monitoring (MRM) transitions specific to this compound .

Advanced Research Questions

Q. How can researchers address challenges in site-specific glycosylation analysis of this compound derivatives?

- Methodological Answer :

- Integrated Glycoproteomics : Combine MS/MS data with glycoinformatics tools to assign glycosylation sites, ensuring statistical validation (e.g., false discovery rate <1%) .

- Synthetic Standards : Use chemically synthesized glycoconjugates as reference materials to validate ambiguous assignments .

Q. How should contradictory bioactivity results (e.g., anti-inflammatory IC₅₀ variability) be analyzed in this compound studies?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare experimental variables across studies (e.g., cell lines, LPS concentrations) to identify confounding factors .

- Dose-Response Replication : Re-test conflicting results under standardized conditions (e.g., RAW 264.7 macrophages, 1 µg/mL LPS) to isolate compound-specific effects .

Q. What strategies are effective for studying this compound’s synergistic effects with other phytochemicals?

- Methodological Answer :

- Combinatorial Assays : Use checkerboard microdilution to calculate fractional inhibitory concentration (FIC) indices for synergy quantification .

- Pathway Mapping : Apply transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., NF-κB, COX-2) in synergistic combinations .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–13) and monitor degradation via HPLC-UV .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and identify degradation products via LC-QTOF-MS .

Q. What computational approaches are viable for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to anti-inflammatory targets (e.g., COX-2) using AutoDock Vina with AMBER force fields .

- Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability and free energy landscapes (MM-PBSA calculations) .

Key Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.